N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide
Description
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C16H24ClN3O It is characterized by the presence of a chlorophenyl group, a piperazine ring, and an acetamide moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-7-19-8-10-20(11-9-19)13-16(21)18-12-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIIQZCRZBNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 4-propylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for subsequent steps.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: No specific catalysts are required, but the use of a base is essential to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Quality Control: Analytical methods like HPLC and NMR are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Pharmacology: Studied for its effects on the central nervous system, including potential anticonvulsant properties.
Biological Studies: Used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the central nervous system.
Enzymes: Inhibition of specific enzymes involved in microbial or cancer cell metabolism.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure but different pharmacological properties.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with anticonvulsant activity.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific combination of a chlorophenyl group and a propyl-substituted piperazine ring, which imparts distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
